Cas no 503045-59-8 (6-Chloro-3-iodo-1H-indazole)

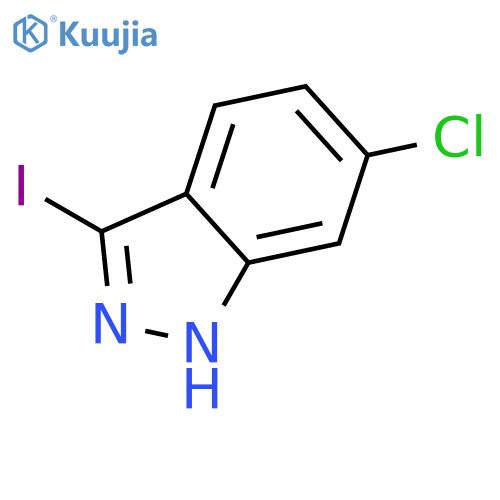

6-Chloro-3-iodo-1H-indazole structure

商品名:6-Chloro-3-iodo-1H-indazole

CAS番号:503045-59-8

MF:C7H4ClIN2

メガワット:278.47753238678

MDL:MFCD07781533

CID:825991

PubChem ID:21963115

6-Chloro-3-iodo-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-3-iodo-1H-indazole

- 6-CHLORO-3-IODO (1H)INDAZOLE

- 6-chloro-3-iodo-2H-indazole

- 6-chloranyl-3-iodanyl-2H-indazole

- 6-CHLORO-3-IODO-INDAZOLE

- EN300-760927

- AKOS016010547

- DB-071162

- AB42681

- MFCD07781533

- SCHEMBL1553907

- FKKMHPZZZRHKOE-UHFFFAOYSA-N

- 503045-59-8

- CS-0062452

- AS-42982

- DTXSID90620872

- 6-chloro-3-iodoindazole

- J-518548

-

- MDL: MFCD07781533

- インチ: InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)

- InChIKey: FKKMHPZZZRHKOE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC2=C(C=C1)C(I)=NN2

計算された属性

- せいみつぶんしりょう: 277.91100

- どういたいしつりょう: 277.91077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 28.68000

- LogP: 2.82090

6-Chloro-3-iodo-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D959734-100mg |

6-CHLORO-3-IODO (1H)INDAZOLE |

503045-59-8 | 95% | 100mg |

$185 | 2023-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95685-500MG |

6-chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 500MG |

¥ 1,372.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95685-10G |

6-chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 10g |

¥ 10,296.00 | 2023-04-13 | |

| Enamine | EN300-760927-0.1g |

6-chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 0.1g |

$122.0 | 2023-05-29 | |

| TRC | C277920-25mg |

6-Chloro-3-iodo-indazole |

503045-59-8 | 25mg |

$ 170.00 | 2022-04-01 | ||

| Chemenu | CM125390-1g |

6-chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 1g |

$308 | 2021-08-05 | |

| Alichem | A269002037-5g |

6-Chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 5g |

$984.90 | 2023-09-01 | |

| abcr | AB480960-5 g |

6-Chloro-3-iodo-1H-indazole |

503045-59-8 | 5g |

€1148.70 | 2023-06-15 | ||

| TRC | C277920-100mg |

6-Chloro-3-iodo-indazole |

503045-59-8 | 100mg |

$ 450.00 | 2022-04-01 | ||

| Alichem | A269002037-10g |

6-Chloro-3-iodo-1H-indazole |

503045-59-8 | 95% | 10g |

$1380.20 | 2023-09-01 |

6-Chloro-3-iodo-1H-indazole 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

503045-59-8 (6-Chloro-3-iodo-1H-indazole) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:503045-59-8)6-Chloro-3-iodo-1H-indazole

清らかである:99%/99%

はかる:5g/1g

価格 ($):599.0/172.0

atkchemica

(CAS:503045-59-8)6-Chloro-3-iodo-1H-indazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ